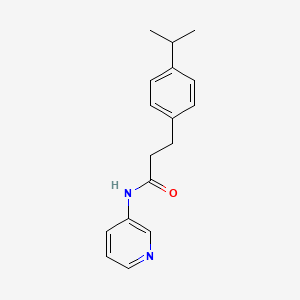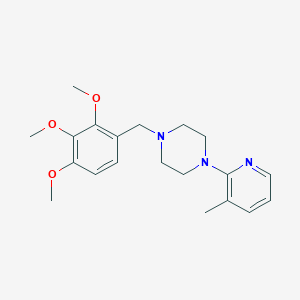![molecular formula C18H22N2O3S B4441023 N-(4-butylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441023.png)
N-(4-butylphenyl)-3-[(methylsulfonyl)amino]benzamide
Descripción general
Descripción
BAY 43-9006 was first synthesized by Bayer AG in 2001 as a potential inhibitor of Raf kinase and was later found to have a broad spectrum of activity against multiple kinases involved in cancer cell proliferation, survival, and angiogenesis. This compound has since been extensively studied in preclinical and clinical settings, and its potential as an anti-cancer agent has been widely recognized.
Mecanismo De Acción
BAY 43-9006 acts as a multitargeted kinase inhibitor, targeting multiple kinases involved in cancer cell proliferation, survival, and angiogenesis. It inhibits the activity of Raf kinase, which is involved in the MAPK/ERK signaling pathway, leading to the inhibition of cancer cell proliferation. It also inhibits the activity of VEGFR and PDGFR, which are involved in angiogenesis, leading to the inhibition of tumor growth and metastasis.
Biochemical and Physiological Effects:
BAY 43-9006 has been shown to have several biochemical and physiological effects on cancer cells. It inhibits the activity of multiple kinases involved in cancer cell proliferation, survival, and angiogenesis, leading to the inhibition of tumor growth and metastasis. It also induces apoptosis, or programmed cell death, in cancer cells, leading to the elimination of cancer cells from the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BAY 43-9006 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for research purposes. It has also been extensively studied in preclinical and clinical settings, providing a wealth of information on its potential as an anti-cancer agent. However, BAY 43-9006 also has some limitations for lab experiments. It is a potent inhibitor of multiple kinases, making it difficult to determine the specific mechanisms of action in cancer cells. It also has some off-target effects, leading to potential toxicity in normal cells.
Direcciones Futuras
There are several future directions for the research and development of BAY 43-9006. One potential direction is the development of combination therapies using BAY 43-9006 and other anti-cancer agents to improve its efficacy and reduce potential toxicity. Another direction is the development of more selective kinase inhibitors that target specific kinases involved in cancer cell proliferation, survival, and angiogenesis. Additionally, further research is needed to determine the optimal dosage and treatment regimens for BAY 43-9006 in different types of cancer.
Aplicaciones Científicas De Investigación
BAY 43-9006 has been extensively studied in preclinical and clinical settings for its potential as an anti-cancer agent. It has been shown to inhibit multiple kinases involved in cancer cell proliferation, survival, and angiogenesis, including Raf kinase, vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). This compound has been tested in various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma, and has shown promising results in both preclinical and clinical studies.
Propiedades
IUPAC Name |
N-(4-butylphenyl)-3-(methanesulfonamido)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-3-4-6-14-9-11-16(12-10-14)19-18(21)15-7-5-8-17(13-15)20-24(2,22)23/h5,7-13,20H,3-4,6H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQSWCHCMOWXSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-chloro-2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4440954.png)
![1-(1-ethyl-1H-indol-3-yl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B4440962.png)

![N-isopropyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4440985.png)



![3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4441007.png)
![N-(3,4-dimethoxyphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441020.png)
![1-[(dimethylamino)sulfonyl]-N-[2-(phenylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B4441038.png)
acetate](/img/structure/B4441048.png)

![N-cyclohexyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441056.png)